6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate
Description
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate is a synthetic chromenone (coumarin) derivative characterized by a bicyclic chromen-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 4-methoxybenzoate ester at position 6. This compound belongs to a class of molecules known for their structural diversity and biological relevance, particularly in medicinal chemistry. Chromenones are widely studied for their anticancer, antimicrobial, and anti-inflammatory properties, with substituents like halogens and aromatic esters enhancing their bioactivity and pharmacokinetic profiles .
Properties
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-16-9-7-15(8-10-16)23(26)29-21-13-20-18(11-19(21)24)17(12-22(25)28-20)14-5-3-2-4-6-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVDBHJKKITRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate typically involves the reaction of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-ol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be incorporated to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways such as apoptosis, cell cycle regulation, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate is best understood through comparisons with analogous chromenone derivatives. Key distinctions arise from variations in substituents, which influence chemical reactivity, solubility, and biological activity.
Structural Analogues and Substituent Effects
Below is a comparative analysis of structurally related compounds:
Chemical Reactivity and Functional Group Impact
- Ester vs. Amide Groups : The 4-methoxybenzoate ester in the target compound offers hydrolytic stability compared to sulfonamides (e.g., ) or acetamides (e.g., ), which may exhibit stronger hydrogen-bonding interactions .
- Halogen Effects : Chlorine at position 6 enhances electrophilic reactivity and bioactivity, as seen in halogenated analogues (e.g., ) .
- Aromatic Substitutions: The 4-phenyl group stabilizes the chromenone core, while methoxybenzoate contributes to π-π stacking interactions, influencing binding to biological targets .
Biological Activity
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, enzyme inhibition capabilities, and antioxidant effects, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of coumarin derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects, including:
- Anticancer Activity : Many coumarins have shown potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Some derivatives act as inhibitors for various enzymes related to inflammation and cancer progression.
- Antioxidant Properties : Coumarins are known for their ability to scavenge free radicals.
Anticancer Activity
Studies indicate that coumarin derivatives possess significant anticancer properties. For instance, the compound has demonstrated potent activity against breast cancer cell lines (MCF-7). The IC50 value for related compounds in this category has been reported as low as , indicating strong cytotoxic effects against cancer cells .
Case Study: MCF-7 Cell Line
A comparative study was conducted on various coumarin derivatives against the MCF-7 cell line, revealing that:
| Compound | IC50 (μM) |
|---|---|
| 6-Chloro derivative | 9.54 |
| Related coumarin | 0.47 |
| Control (standard) | 16.1 |
The data suggest that modifications in the chemical structure significantly influence the anticancer potency of these compounds.
Enzyme Inhibition
Coumarins have been identified as potential inhibitors of various enzymes linked to cancer and inflammation:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for reducing inflammation and pain.
- Lipoxygenases (LOX) : These enzymes are involved in the inflammatory response and cancer progression.
In one study, coumarin derivatives showed dual inhibitory effects on COX and LOX enzymes with varying degrees of potency .
Enzyme Inhibition Data
| Enzyme Target | Compound | IC50 (μM) |
|---|---|---|
| COX-2 | Compound A | 15.2 |
| LOX | Compound B | 9.2 |
Antioxidant Properties
The antioxidant activity of coumarins is attributed to their ability to scavenge free radicals. The DPPH scavenging assay is commonly used to evaluate this property.
DPPH Scavenging Activity
In a study assessing various coumarin derivatives:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 6-Chloro derivative | 78% |
| Control (standard) | 85% |
This indicates that while the compound exhibits significant antioxidant activity, it may not surpass some standard antioxidants.
Q & A
Q. What are the recommended synthetic routes for preparing 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves a multi-step process starting with the chromen-2-one core. A common route includes:
Coumarin Core Formation : Condensation of substituted salicylaldehydes with activated phenylacetones under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 4-phenylchromen-2-one scaffold .
Chlorination : Electrophilic substitution at the 6-position using Cl₂ or N-chlorosuccinimide (NCS) in DMF at 60–80°C .
Esterification : Reaction of the 7-hydroxy group with 4-methoxybenzoyl chloride in anhydrous THF using DMAP as a catalyst .
Q. Critical Factors :
- Temperature control during chlorination avoids over-halogenation.
- Anhydrous conditions during esterification prevent hydrolysis.
- Yields typically range from 45–65%, with purity confirmed via HPLC (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min .
- NMR : Key signals include:
- δ 8.2 ppm (H-5, singlet, 1H)
- δ 6.8–7.5 ppm (aromatic protons, multiplet)
- δ 3.9 ppm (OCH₃, singlet, 3H) .
- Mass Spectrometry : ESI-MS m/z 422.1 [M+H]⁺ .
Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Challenges : Low solubility in polar solvents and polymorphism due to flexible 4-methoxybenzoyl group.
- Solutions :
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, methoxy) impact biological activity compared to analogs?
Methodological Answer: A comparative SAR study using analogs reveals:
| Substituent Position | Biological Activity (IC₅₀, μM) | Source |
|---|---|---|
| 6-Cl, 7-O-4-MeO-Bz | Anticancer: 12.3 (MCF-7) | |
| 6-Br, 7-O-4-F-Bz | Anticancer: 8.9 (MCF-7) | |
| 6-Cl, 7-OH | Inactive (MCF-7) |
Key Insight : The 4-methoxybenzoyl group enhances cell permeability, while halogenation at C-6 increases electrophilic reactivity with biological targets .
Q. How can computational modeling predict binding modes of this compound with therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the ATP-binding pocket of EGFR (PDB: 1M17).
- Results :
- ΔG = -9.2 kcal/mol (cf. Erlotinib: -10.1 kcal/mol).
- Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
- Validation : Correlate docking scores with in vitro kinase inhibition assays (R² > 0.85) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example:
- MCF-7 cells in 10% FBS vs. 2% FBS show 3x IC₅₀ variability .
- Metabolic Stability : Test compound degradation in liver microsomes (e.g., t₁/₂ = 45 min in human S9 fraction) .
- Control Experiments : Use siRNA knockdown to confirm target specificity .
Q. How can stability studies optimize storage conditions for long-term use?
Methodological Answer:
Q. What advanced techniques characterize electronic effects of the 4-methoxy group on reactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
